molecular formula C15H16FNO3S B4684715 N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B4684715
M. Wt: 309.4 g/mol
InChI Key: SXNDQVFJTZNQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DFB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. DFB has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in cancer cell death. In addition, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, this compound has been found to inhibit the expression of various angiogenic factors, which are proteins involved in the formation of new blood vessels that are essential for tumor growth and metastasis. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of various immune cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. In addition, this compound has been found to exhibit low toxicity in various cell types, making it a potentially safe and effective therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of novel analogs of this compound with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways targeted by this compound, which can provide insight into its mechanism of action and potential therapeutic applications. Furthermore, the use of this compound in combination with other anti-cancer agents or immunomodulatory drugs may enhance its therapeutic efficacy. Finally, the evaluation of this compound in clinical trials for various disease indications is warranted to determine its safety and efficacy in humans.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to possess anti-microbial properties against various bacterial and fungal strains.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-4-6-13(11(2)8-10)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNDQVFJTZNQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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